

Glumetinib: A Technical Guide to its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Glumetinib, also known as SCC244, is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] Its chemical formula is C21H17N9O2S, and it has a molecular weight of 459.49 g/mol .[3] **Glumetinib** has demonstrated significant antitumor activity in preclinical and clinical studies, particularly in cancers with MET gene alterations. This document provides a comprehensive overview of its molecular structure, detailed synthetic protocols, and key biological data.

Molecular Structure and Identification

Glumetinib is a complex heterocyclic molecule. Its systematic IUPAC name is 6-(1-Methyl-1H-pyrazol-4-yl)-1-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonyl]-1H-pyrazolo[4,3-b]pyridine.[3]

Table 1: Physicochemical and Identification Properties of **Glumetinib**



Property	Value	Reference
Molecular Formula	C21H17N9O2S	[3]
Molecular Weight	459.49 g/mol	[3]
CAS Number	1642581-63-2	[3]
IUPAC Name	6-(1-Methyl-1H-pyrazol-4-yl)-1- [[6-(1-methyl-1H-pyrazol-4- yl)imidazo[1,2-a]pyridin-3- yl]sulfonyl]-1H-pyrazolo[4,3- b]pyridine	[3]
Synonyms	SCC244, Gumarontinib	[3]
SMILES	CN1C=C(C=N1)C2=CN3C(=N C=C3S(=O) (=O)N4C5=C(C=N4)N=CC(=C 5)C6=CN(N=C6)C)C=C2	[1]
InChI	InChI=1S/C21H17N9O2S/c1- 27-11-16(7-24-27)14-3-4-20- 23-10-21(29(20)13- 14)33(31,32)30-19-5-15(6-22- 18(19)9-26-30)17-8-25- 28(2)12-17/h3-13H,1-2H3	[1]

Synthesis of Glumetinib (SCC244)

The synthesis of **Glumetinib** is a multi-step process as described in the supplementary materials of the preclinical evaluation by Ai et al. (2017).[1]

Synthesis Pathway





Click to download full resolution via product page

A simplified overview of the **Glumetinib** synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (2)

To a solution of 6-bromoimidazo[1,2-a]pyridine (1.0 g, 5.08 mmol) in chloroform (20 mL) at 0°C, chlorosulfonic acid (1.18 g, 10.15 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 2 hours. The mixture was then poured into ice-water and the resulting precipitate was collected by filtration, washed with water, and dried to afford 6-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (2) as a yellow solid.

Step 2: Synthesis of 6-bromo-1-((6-bromoimidazo[1,2-a]pyridin-3-yl)sulfonyl)-1H-pyrazolo[4,3-b]pyridine (3)

A mixture of 6-bromo-1H-pyrazolo[4,3-b]pyridine (0.5 g, 2.53 mmol), 6-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (2) (0.9 g, 3.03 mmol), and triethylamine (0.77 g, 7.58 mmol) in dichloromethane (20 mL) was stirred at room temperature for 12 hours. The reaction mixture was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by column chromatography to give 6-bromo-1-((6-bromoimidazo[1,2-a]pyridin-3-yl)sulfonyl)-1H-pyrazolo[4,3-b]pyridine (3).

Step 3: Synthesis of **Glumetinib** (SCC244)



A mixture of 6-bromo-1-((6-bromoimidazo[1,2-a]pyridin-3-yl)sulfonyl)-1H-pyrazolo[4,3-b]pyridine (3) (100 mg, 0.22 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (137 mg, 0.66 mmol), Pd(dppf)Cl2 (16 mg, 0.022 mmol), and potassium carbonate (91 mg, 0.66 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL) was heated at 90°C under a nitrogen atmosphere for 1 hour. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by preparative HPLC to afford **Glumetinib** (SCC244).

Biological Activity and Pharmacokinetics

Glumetinib is a highly potent inhibitor of c-Met kinase. Its inhibitory activity has been characterized in both biochemical and cellular assays.

Table 2: In Vitro Inhibitory Activity of **Glumetinib**

Target/Cell Line	IC50 (nM)	Assay Type	Reference
c-Met Kinase	0.42	Biochemical	[2]
EBC-1 (Lung Cancer)	0.5	Cell Proliferation	[2]
SNU-5 (Gastric Cancer)	~1.0	Cell Proliferation	[2]
MKN-45 (Gastric Cancer)	~1.5	Cell Proliferation	[2]
BaF3/TPR-Met	~2.45	Cell Proliferation	[2]

Table 3: Phase I Clinical Pharmacokinetic Parameters of Glumetinib in NSCLC Patients

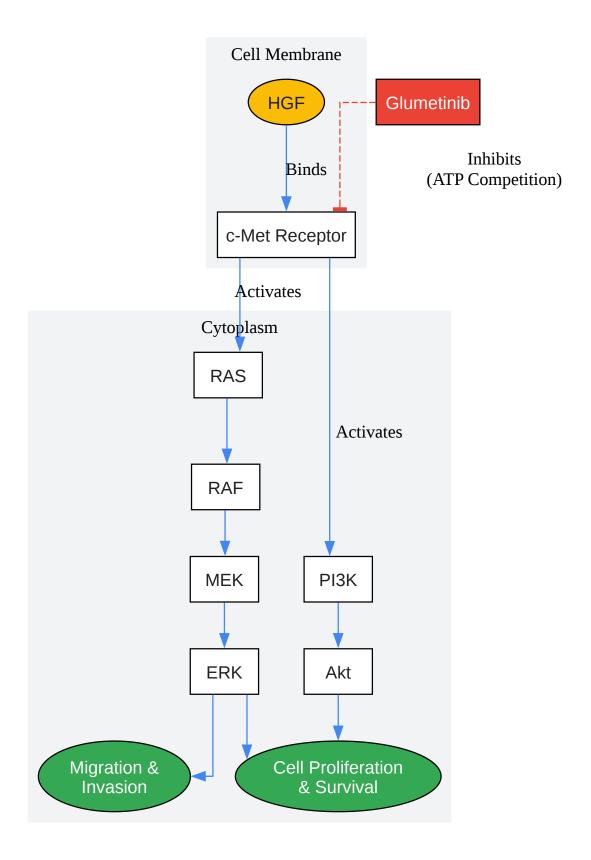
Parameter	Value	Reference
Tmax (Time to maximum plasma concentration)	2.0 - 6.0 hours	
t1/2 (Half-life)	20.43 - 35.36 hours	_



Mechanism of Action: c-Met Signaling Pathway Inhibition

Glumetinib exerts its anticancer effects by inhibiting the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, migration, and invasion. **Glumetinib**, as an ATP-competitive inhibitor, blocks the kinase activity of c-Met, thereby preventing its phosphorylation and the activation of downstream pathways such as PI3K/Akt and RAS/MAPK.





Click to download full resolution via product page

Glumetinib inhibits the HGF/c-Met signaling pathway.



Conclusion

Glumetinib is a promising, highly selective c-Met inhibitor with a well-defined molecular structure and a feasible synthetic route. Its potent in vitro and in vivo activities against c-Met-driven cancers underscore its therapeutic potential. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the field of oncology drug development. Further investigation and clinical trials will continue to delineate the full clinical utility of this targeted therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Glumetinib: A Technical Guide to its Molecular Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607661#glumetinib-molecular-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com